

A Researcher's In-depth Guide to Procuring Octadecyl Rhodamine B Chloride

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Compound of Interest

Compound Name: Octadecyl Rhodamine B Chloride

CAS No.: 65603-19-2

Cat. No.: B148537

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For researchers, scientists, and professionals in drug development, the precise selection and application of fluorescent probes are paramount to experimental success. **Octadecyl Rhodamine B Chloride**, a lipophilic dye, is a vital tool for visualizing and studying cell membranes. This technical guide provides a comprehensive overview of where to procure this compound, its key specifications, and detailed protocols for its use in research.

Key Suppliers and Product Specifications

Sourcing high-quality **Octadecyl Rhodamine B Chloride** is the first step toward reliable and reproducible experimental results. Several reputable chemical suppliers offer this product for research purposes. The following table summarizes the offerings from prominent vendors to facilitate a comparative analysis.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Thermo Fisher Scientific (Invitrogen™)	Octadecyl Rhodamine B Chloride (R18)	O246	Not specified	10 mg
MedChemExpress	Octadecyl Rhodamine B chloride	HY-W127703	98.67%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Sigma-Aldrich (MilliporeSigma)	Octadecyl Rhodamine B chloride	Not readily available	Not specified	Not readily available
Chem-Impex	Octadecyl rhodamine B chloride	01776	≥ 95% (HPLC)	Not specified
AbMole	Octadecyl Rhodamine B chloride	M4735	≥99.0%	Not specified
Biotium	Octadecyl Rhodamine B Chloride (R18)	60033	Not specified	10 mg
Tokyo Chemical Industry (TCI)	Octadecyl Rhodamine B Chloride	O0512	>95.0% (HPLC)	10 mg, 50 mg

Note: Availability and specifications are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of **Octadecyl Rhodamine B Chloride** is crucial for its effective application.

Property	Value	Source
CAS Number	65603-19-2	[1][2]
Molecular Formula	C ₄₆ H ₆₇ ClN ₂ O ₃	[1]
Molecular Weight	731.5 g/mol	[1][2]
Appearance	Orange to amber or red powder	[1]
Solubility	Soluble in DMSO (90 mg/mL) and Ethanol	[3][2]
Storage Conditions	Store at 2 - 8 °C or -20°C, protect from light	[1][2]
Excitation Wavelength (λ _{ex})	556 nm (in Methanol), 565 nm (in Triton X-100)	[2][4]
Emission Wavelength (λ _{em})	578 nm (in Methanol), 585 nm (in Triton X-100)	[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments using **Octadecyl Rhodamine B Chloride**.

Cell Membrane Staining Protocol

This protocol is adapted from methodologies provided by MedChemExpress.[4]

1. Reagent Preparation:

- **Stock Solution:** Prepare a 1 mM stock solution of **Octadecyl Rhodamine B Chloride** in high-quality, anhydrous DMSO.
- **Working Solution:** Dilute the stock solution to a final working concentration of 0.44-4.4 μM in a suitable buffer (e.g., Tris buffer) containing 0.1% human serum albumin (HSA). The inclusion of HSA helps to prevent aggregation of the dye.[4]

2. Cell Staining Procedure:

- Culture cells to the desired confluence on a suitable substrate (e.g., glass-bottom dishes or coverslips).
- Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).
- Incubate the cells with the working solution of **Octadecyl Rhodamine B Chloride** at 37°C for 5-15 minutes. The optimal incubation time may vary depending on the cell type.
- After incubation, wash the cells two to three times with PBS to remove any unbound dye.
- The cells are now ready for imaging. Mount the coverslip on a slide with a suitable mounting medium if required.

3. Imaging:

- Visualize the stained cell membranes using a fluorescence microscope equipped with appropriate filters for Rhodamine (e.g., TRITC or Cy3 filter sets).

Membrane Fusion Assay

Octadecyl Rhodamine B Chloride is widely used in membrane fusion assays due to its self-quenching properties at high concentrations.[2][5] When labeled vesicles or viruses fuse with an unlabeled membrane, the dye becomes diluted, leading to an increase in fluorescence intensity.

1. Labeling of Vesicles/Viruses:

- Incubate the vesicles or viral particles with a high concentration of **Octadecyl Rhodamine B Chloride** to ensure fluorescence self-quenching. The exact concentration will need to be optimized for the specific system.

2. Fusion Experiment:

- Introduce the labeled vesicles/viruses to the target cells or unlabeled liposomes.

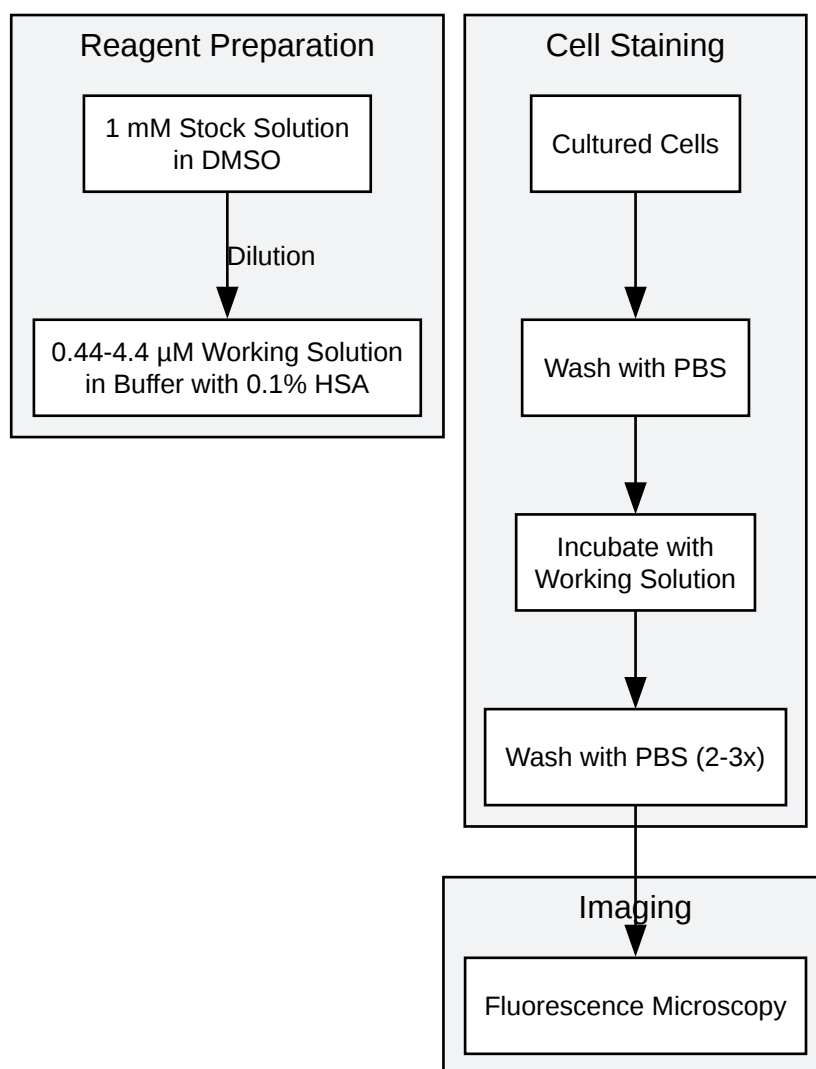
- Monitor the fluorescence intensity over time using a fluorometer or a fluorescence microscope.

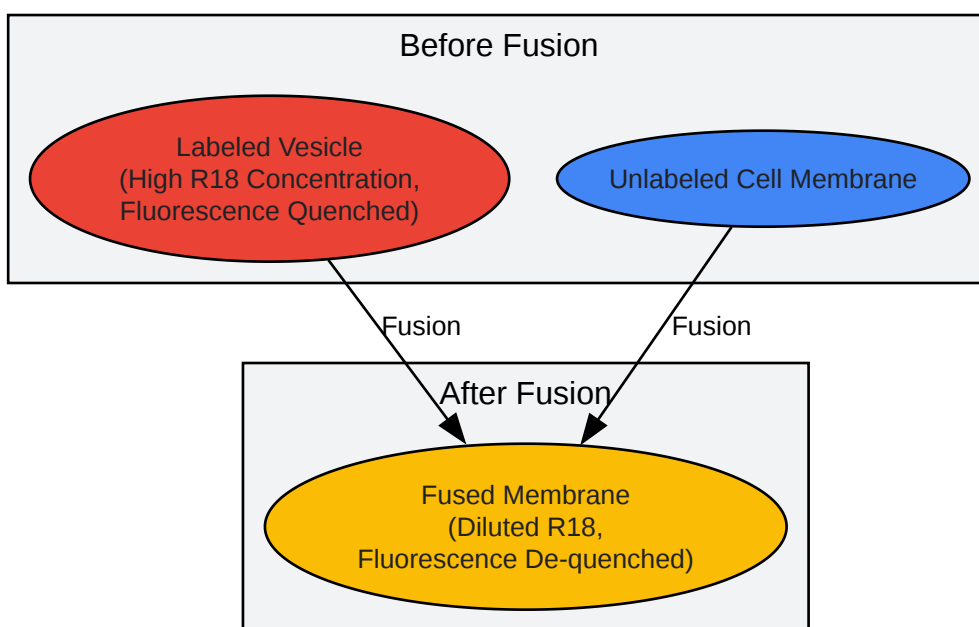
3. Data Analysis:

- An increase in fluorescence intensity is indicative of membrane fusion. The rate and extent of fusion can be quantified from the fluorescence signal.

Diagrams and Workflows

To further clarify the experimental processes and underlying principles, the following diagrams have been generated.





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